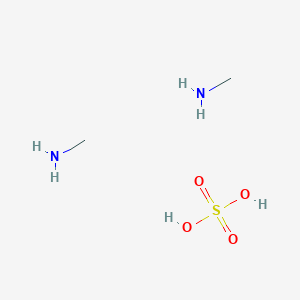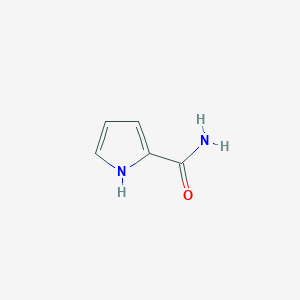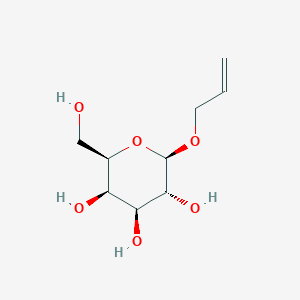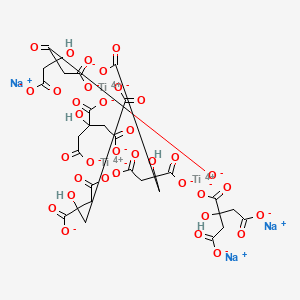
Methyl-ammonium sulfate
Descripción general
Descripción
Methyl-ammonium sulfate is a chemical compound with the molecular formula CH7NO4S . It is also known by other names such as Ammonium methyl sulfate, Hydrogénosulfate de méthyle, ammoniate (1:1), Methyl hydrogen sulfate ammoniate (1:1), Methylhydrogensulfatammoniat (1:1), Sulfuric acid, methyl ester ammonium salt, and Sulfuric acid, monomethyl ester, ammonium salt .
Synthesis Analysis
The synthesis of Methyl-ammonium sulfate involves the reaction between sulfur (IV) oxide and aqueous methylamine . This reaction yields “onium” sulfate (CH 3 NH 3) 2 SO 4, which was characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry . The structure of the sulfate is stabilized by a network of NH⋅⋅⋅O hydrogen bonds .Molecular Structure Analysis
The molecular structure of Methyl-ammonium sulfate is characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry . The structure of the sulfate is stabilized by a network of NH⋅⋅⋅O hydrogen bonds .Chemical Reactions Analysis
The reaction between sulfur (IV) oxide and aqueous methylamine yields “onium” sulfate (CH 3 NH 3) 2 SO 4 . This reaction was characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
Methyl-ammonium sulfate has an average mass of 129.136 Da and a Monoisotopic mass of 129.009583 Da .Aplicaciones Científicas De Investigación
-
Organic Synthesis
- QACs are used as reactive substrates, reagents, and phase-transfer catalysts in organic synthesis .
- They have unique physicochemical properties due to their structure on the edge of organic and inorganic chemistry .
- The methods of preparation and utilization in organic synthesis are complex and varied .
-
Ionic Liquids and Electrolytes
-
Surfactants
- QACs are used as surfactants due to their unique properties .
- They can reduce surface tension between two liquids or a liquid and a solid, making them useful in a variety of applications .
- The specific methods of application and experimental procedures would depend on the specific type of surfactant being created .
-
Herbicides and Antimicrobials
-
Polyelectrolytes
- Quaternary ammonium salt polymers, a kind of polyelectrolyte with a quaternary ammonium group, are widely used in traditional and emerging industries due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency and nontoxicity .
- They are used in water treatment, daily chemicals, petroleum exploitation, papermaking, and textile printing and dyeing .
- The specific methods of application and experimental procedures would depend on the specific type of polyelectrolyte being created .
Safety And Hazards
Propiedades
IUPAC Name |
methanamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N.H2O4S/c2*1-2;1-5(2,3)4/h2*2H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNOMXXYKHWVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.CN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74-89-5 (Parent) | |
| Record name | Sulfuric acid, di(methylamine) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80955302 | |
| Record name | Sulfuric acid--methanamine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-ammonium sulfate | |
CAS RN |
33689-83-7 | |
| Record name | Sulfuric acid, di(methylamine) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--methanamine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylamine sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)




